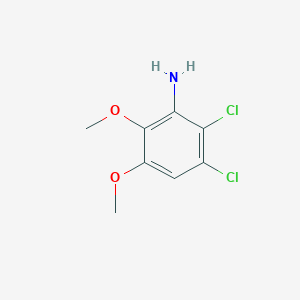
2,3-Dichloro-5,6-dimethoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-5,6-dimethoxyaniline is an organic compound with the molecular formula C8H9Cl2NO2. It is a derivative of phenylamine, characterized by the presence of two chlorine atoms and two methoxy groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5,6-dimethoxyaniline typically involves the chlorination and methoxylation of a phenylamine precursor. One common method includes the following steps:
Methoxylation: The addition of methoxy groups is carried out using methanol in the presence of a catalyst, such as sulfuric acid, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of phenylamine are chlorinated using industrial chlorinators.
Catalytic Methoxylation: The methoxylation step is scaled up using continuous flow reactors to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichloro-5,6-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenylamine derivatives.
Aplicaciones Científicas De Investigación
2,3-Dichloro-5,6-dimethoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-5,6-dimethoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The presence of chlorine and methoxy groups influences its binding affinity and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its strong oxidizing properties.
2,3-Dichloro-5,6-dimethoxybenzoquinone: Similar structure but with different functional groups.
Uniqueness
2,3-Dichloro-5,6-dimethoxyaniline is unique due to its specific combination of chlorine and methoxy groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H9Cl2NO2 |
|---|---|
Peso molecular |
222.07 g/mol |
Nombre IUPAC |
2,3-dichloro-5,6-dimethoxyaniline |
InChI |
InChI=1S/C8H9Cl2NO2/c1-12-5-3-4(9)6(10)7(11)8(5)13-2/h3H,11H2,1-2H3 |
Clave InChI |
LVZMHGQNARHODT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1OC)N)Cl)Cl |
SMILES canónico |
COC1=CC(=C(C(=C1OC)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-bromoethoxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295873.png)
![2-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295874.png)
![2-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295875.png)
![4-{[(E)-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}phenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295880.png)
![1,5-dimethyl-4-{[(E)-{2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295882.png)
![4-{[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295883.png)
![4-({4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295884.png)
![2-Methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295886.png)
![2-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295888.png)
![2-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295889.png)
![2-{3-chloro-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295890.png)
![2-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295891.png)
![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B295893.png)
![N'-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-ethoxybenzylidene)isonicotinohydrazide](/img/structure/B295894.png)
